Boc-leu-lys-arg-amc hydrochloride salt

描述

It is widely used in biochemical research, particularly as a substrate for the Kex2 endoprotease, a serine protease from yeast α-cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-leu-lys-arg-amc hydrochloride salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-leucine, Boc-lysine, and Boc-arginine) under controlled conditions. Each coupling step is followed by deprotection to remove the Boc (tert-butoxycarbonyl) group, allowing the next amino acid to be added. The final product is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

Boc-leu-lys-arg-amc hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is a substrate for proteases, which catalyze the hydrolysis of peptide bonds.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

- Boc-protected amino acids

- Coupling reagents (e.g., HBTU, DIC)

- Deprotection reagents (e.g., TFA)

- Cleavage reagents (e.g., HF, TFA)

Major Products Formed

The major products formed from the enzymatic cleavage of this compound are the individual amino acids and the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is used as a reporter molecule in various assays.

科学研究应用

Applications Overview

-

Peptide Synthesis

- Boc-Leu-Lys-Arg-AMC serves as a valuable building block in the synthesis of peptides. It is particularly important in developing therapeutic agents and research tools in biochemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates the selective coupling of amino acids during synthesis.

-

Fluorogenic Assays

- This compound is extensively used in fluorogenic assays to study protease activity. The AMC (aminomethylcoumarin) moiety allows for real-time monitoring of enzyme activity, which is crucial for drug development and understanding disease mechanisms. For example, it has been employed to measure the activity of cysteine peptidases using substrates like Boc-Leu-Lys-Arg-AMC .

-

Drug Development

- Boc-Leu-Lys-Arg-AMC plays a significant role in designing peptide-based drugs, especially for applications in oncology and immunology. Its ability to target specific proteases makes it a candidate for developing targeted therapies that can improve treatment efficacy and reduce side effects.

-

Bioconjugation

- The compound is utilized in bioconjugation processes to attach peptides to various biomolecules, enhancing the specificity and efficacy of therapeutic agents. This application is vital in creating targeted drug delivery systems that can improve therapeutic outcomes.

- Research in Molecular Biology

Case Study 1: Protease Activity Measurement

A study utilized Boc-Leu-Lys-Arg-AMC as a substrate to characterize the proteolytic activity of various cysteine peptidases. The fluorogenic nature of the substrate allowed researchers to measure enzyme kinetics effectively, providing insights into enzyme mechanisms and potential inhibitors .

Case Study 2: Drug Development

In drug discovery research focused on cancer therapeutics, Boc-Leu-Lys-Arg-AMC was employed to screen for compounds that inhibit specific proteases involved in tumor progression. The results demonstrated that certain inhibitors could effectively reduce protease activity, suggesting potential pathways for therapeutic intervention .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Facilitates selective amino acid coupling |

| Fluorogenic Assays | Used to monitor protease activity | Real-time monitoring enhances drug development |

| Drug Development | Design of peptide-based drugs for targeted therapy | Targeted therapies show improved efficacy |

| Bioconjugation | Attaches peptides to biomolecules | Enhances specificity of therapeutic agents |

| Molecular Biology | Studies protein interactions and functions | Identifies therapeutic targets |

作用机制

The mechanism of action of Boc-leu-lys-arg-amc hydrochloride salt involves its recognition and cleavage by specific proteases. The peptide substrate binds to the active site of the protease, which catalyzes the hydrolysis of the peptide bond, releasing the fluorescent AMC molecule. This fluorescence can be measured to quantify protease activity.

相似化合物的比较

Similar Compounds

- Boc-leu-lys-arg-pNA (p-nitroanilide)

- Boc-leu-lys-arg-AMC (without hydrochloride salt)

- Boc-leu-lys-arg-MCA (methylcoumarinamide)

Uniqueness

Boc-leu-lys-arg-amc hydrochloride salt is unique due to its high specificity for Kex2 endoprotease and its use of AMC as a fluorescent reporter, which provides a sensitive and quantifiable readout of protease activity. This makes it particularly valuable in high-throughput screening assays and detailed enzymatic studies.

生物活性

Boc-leu-lys-arg-amc hydrochloride salt (CAS No. 109358-47-6) is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of protease activity. This compound serves as a substrate for various proteolytic enzymes, notably the Kex2 endoprotease, and is instrumental in understanding proteolytic pathways and enzyme specificity.

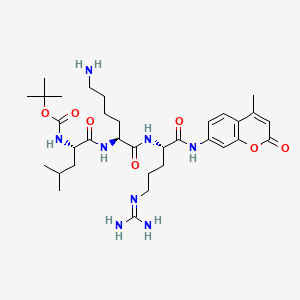

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

- Molecular Formula : C₃₃H₅₂N₈O₇

- Molecular Weight : 596.83 g/mol

- Chemical Structure : Chemical Structure

This compound contains a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Target of Action

The primary target for this compound is the Kex2 endoprotease , an enzyme that plays a crucial role in the proteolytic processing of precursor proteins into bioactive peptides. This action is vital in various biological processes, including hormone activation and neurotransmitter processing.

Mode of Action

The compound acts as a substrate for Kex2 endoprotease, undergoing hydrolysis to release 7-amino-4-methylcoumarin (AMC) , a fluorescent marker that allows for the quantification of protease activity. The cleavage of Boc-leu-lys-arg-amc results in the liberation of AMC, which can be detected through fluorescence measurements.

Biochemical Pathways

The interaction between this compound and Kex2 endoprotease influences several biochemical pathways:

- Proteolytic Processing : The compound aids in understanding how enzymes process substrates into active forms.

- Enzyme Specificity : It helps delineate the specificity profiles of various proteases through competitive assays.

- Disease Mechanisms : Research utilizing this substrate contributes to insights into diseases where protease activity is dysregulated.

Research Applications

This compound has diverse applications in scientific research:

- Biochemistry : Used as a substrate to study protease activity and specificity.

- Molecular Biology : Employed in assays to monitor enzyme activity and screen for inhibitors.

- Medicine : Investigated for its role in understanding proteases' involvement in diseases, aiding therapeutic development.

- Industry : Applied in developing diagnostic kits and research tools for enzyme assays.

Case Studies

-

Protease Activity Assays :

In studies assessing Kex2 endoprotease activity, Boc-leu-lys-arg-amc was utilized to determine kinetic parameters such as and . The enzymatic reaction was monitored using fluorescence spectroscopy, with significant findings indicating optimal conditions at pH 7.5 and 37°C.Parameter Value 50 µM 100 nmol/min/mg -

Inhibitor Screening :

Inhibitors targeting Kex2 were screened using Boc-leu-lys-arg-amc as a substrate, revealing IC50 values that indicate the potency of various compounds against the enzyme.Inhibitor IC50 (µM) Inhibitor A 25 Inhibitor B 15

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHPIUJOSIJECH-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111490 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109358-47-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。